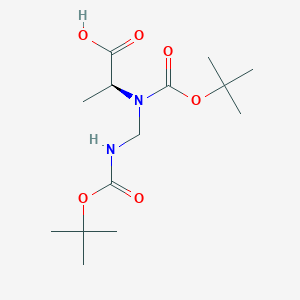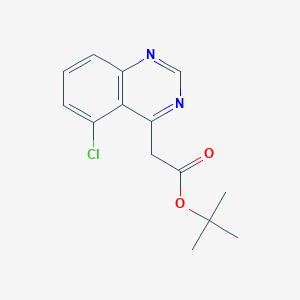![molecular formula C18H19NO4S B13728435 ((4'-Methyl-[1,1'-biphenyl]-4-yl)sulfonyl)proline](/img/structure/B13728435.png)
((4'-Methyl-[1,1'-biphenyl]-4-yl)sulfonyl)proline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((4’-Methyl-[1,1’-biphenyl]-4-yl)sulfonyl)proline is a complex organic compound that features a biphenyl structure with a sulfonyl group and a proline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ((4’-Methyl-[1,1’-biphenyl]-4-yl)sulfonyl)proline typically involves multiple steps. One common approach is to start with the synthesis of 4’-Methyl-[1,1’-biphenyl]-4-sulfonyl chloride, which is then reacted with proline under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of ((4’-Methyl-[1,1’-biphenyl]-4-yl)sulfonyl)proline may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.
化学反应分析
Types of Reactions
((4’-Methyl-[1,1’-biphenyl]-4-yl)sulfonyl)proline can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Catalysts such as aluminum chloride or iron(III) chloride are often used in electrophilic aromatic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce various biphenyl derivatives.
科学研究应用
((4’-Methyl-[1,1’-biphenyl]-4-yl)sulfonyl)proline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in the study of protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism by which ((4’-Methyl-[1,1’-biphenyl]-4-yl)sulfonyl)proline exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function or altering their activity. The biphenyl structure allows for π-π interactions with aromatic amino acids, further influencing protein behavior.
相似化合物的比较
Similar Compounds
4-Methylbiphenyl: Lacks the sulfonyl and proline groups, making it less reactive and versatile.
Biphenyl-4-sulfonic acid: Contains a sulfonic acid group instead of a sulfonyl group, leading to different chemical properties.
Proline derivatives: Various proline derivatives exist, but the presence of the biphenyl-sulfonyl group in ((4’-Methyl-[1,1’-biphenyl]-4-yl)sulfonyl)proline makes it unique.
Uniqueness
The combination of the biphenyl, sulfonyl, and proline moieties in ((4’-Methyl-[1,1’-biphenyl]-4-yl)sulfonyl)proline provides a unique set of chemical properties that are not found in other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
属性
分子式 |
C18H19NO4S |
|---|---|
分子量 |
345.4 g/mol |
IUPAC 名称 |
1-[4-(4-methylphenyl)phenyl]sulfonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H19NO4S/c1-13-4-6-14(7-5-13)15-8-10-16(11-9-15)24(22,23)19-12-2-3-17(19)18(20)21/h4-11,17H,2-3,12H2,1H3,(H,20,21) |
InChI 键 |
AVPQVWDPMZOMDT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[(2S,3R,4S,6S)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4-dihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13728381.png)

![2-[[(2S,4aR,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]acetic acid](/img/structure/B13728412.png)


![Ethyl 3-[4-(Benzyloxy)phenyl]-2-formamido-3-phenylacrylate](/img/structure/B13728432.png)
![3-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[3-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-3-ium-2-yl]penta-2,4-dienylidene]-1,3-benzothiazol-3-yl]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B13728443.png)
![Ethyl 2-(6-bromo-1,5-dihydroimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B13728446.png)

![(13S,17r)-3-ethoxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol](/img/structure/B13728451.png)

